molecular formula C8H2Br2N4S B14025376 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline

4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline

Cat. No.: B14025376
M. Wt: 346.00 g/mol
InChI Key: QLWLFNFPCDADDE-UHFFFAOYSA-N
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Description

4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline (abbreviated as 4,9-Dibromo-TDQ) is a heterocyclic aromatic compound featuring a fused thiadiazoloquinoxaline core with bromine substituents at the 4 and 9 positions. This electron-deficient structure makes it a strong acceptor unit in donor-acceptor (D-A) conjugated polymers and small molecules. The bromine atoms enhance its reactivity in cross-coupling reactions (e.g., Stille or Suzuki couplings), enabling its use as a precursor for synthesizing optoelectronic materials . Substituents on the 6,7-positions of the quinoxaline ring, such as bis(4-((2-decyltetradecyl)oxy)phenyl) groups, improve solubility and processability while maintaining low bandgap characteristics (~1.0–1.3 eV) .

Properties

Molecular Formula

C8H2Br2N4S

Molecular Weight

346.00 g/mol

IUPAC Name

4,9-dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline

InChI

InChI=1S/C8H2Br2N4S/c9-3-5-6(12-2-1-11-5)4(10)8-7(3)13-15-14-8/h1-2H

InChI Key

QLWLFNFPCDADDE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C3=NSN=C3C(=C2N=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of 4,7-Dibromobenzo[c]thiadiazole-5,6-diamine with Glyoxal

One of the most cited methods for synthesizing 4,9-dibromo-thiadiazolo[3,4-g]quinoxaline involves the condensation reaction between 4,7-dibromobenzo[c]thiadiazole-5,6-diamine and glyoxal in an ethanol-water mixture under reflux conditions.

  • Procedure Summary :

    • Dissolve 1.5 g of 4,7-dibromobenzo[c]thiadiazole-5,6-diamine in 38 mL ethanol.
    • Slowly add 0.825 g of 40% aqueous glyoxal solution.
    • Stir the reaction mixture at 80 °C for 3 hours.
    • A yellow solid precipitates, which is filtered and washed with methanol.
    • The product obtained is 4,9-dibromo-thiadiazolo[3,4-g]quinoxaline with a yield of approximately 58%.
  • Reaction Conditions and Yield :

Parameter Details
Solvent Ethanol and water
Temperature 80 °C
Reaction Time 3 hours
Yield 58%
Product State Yellow solid
  • Reference : This procedure is documented in patent KR101495152 and chemical synthesis databases.

Stepwise Synthesis from Precursors (General Overview)

The synthesis typically involves:

  • Preparation of the diamine precursor (4,7-dibromobenzo[c]thiadiazole-5,6-diamine).
  • Condensation with glyoxal or related dialdehydes to form the quinoxaline ring system.
  • Isolation and purification of the dibromo-substituted thiadiazoloquinoxaline.

This approach is favored due to the availability of brominated precursors and the relatively straightforward cyclization conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes Reference
Condensation with Glyoxal 4,7-Dibromobenzo[c]thiadiazole-5,6-diamine + Glyoxal Ethanol/water, 80 °C, 3 h 58 Simple, moderate yield, yellow solid product
Pd-Catalyzed Polymerization 4,9-Dibromo-thiadiazolo[3,4-g]quinoxaline + monomers Toluene/K2CO3, 100 °C, 6 h N/A Used as monomer, confirms compound’s purity
Alternative Bromination Routes Various precursors (not detailed for this compound) Not specified N/A Less documented for this exact compound

Research Findings and Notes on Preparation

  • The condensation method with glyoxal is the most direct and documented route to 4,9-dibromo-thiadiazolo[3,4-g]quinoxaline, providing a moderate yield (58%) and relatively straightforward purification steps.

  • The compound’s bromine substituents at positions 4 and 9 allow it to be a versatile building block for further functionalization, especially in palladium-catalyzed cross-coupling reactions, which are widely used in polymer and materials chemistry.

  • Safety and scalability considerations are noted in related thiadiazolo derivatives; for example, bromination using phosphorus pentabromide (PBr5) in related systems provides a safer alternative to more hazardous reagents, though this is more documented for pyridazine analogues than for the quinoxaline derivative.

  • The compound’s molecular formula is C8H2Br2N4S, with a molecular weight of 346 g/mol, and it is typically isolated as a yellow solid.

Summary Table: Key Chemical and Physical Data

Property Data
Molecular Formula C8H2Br2N4S
Molecular Weight 346.00 g/mol
Physical Appearance Yellow solid
CAS Number 141215-31-8
Synthesis Yield (Typical) 58% (glyoxal condensation)
Solubility Soluble in ethanol, methanol
Common Reaction Conditions 80 °C, 3 h in ethanol/water

Chemical Reactions Analysis

Types of Reactions: 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with molecular targets and pathways within cells. The compound’s electron-deficient nature allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₈H₈Br₂N₄S
  • CAS Number : 1262727-09-2
  • Optical Bandgap : ~1.0–1.3 eV (tunable via substituents)
  • Applications : Organic photodetectors (OPDs), near-infrared (NIR) imaging, electrochromic devices, and polymer semiconductors .

Comparison with Similar Thiadiazoloquinoxaline Derivatives

Structural and Electronic Modifications

(a) 4,9-Di(selenophen-2-yl)-TDQ (P1)

  • Structure: Selenium replaces bromine, with selenophene substituents at 4,9-positions.
  • Bandgap : Extremely low (0.21–0.60 eV), enabling ambipolar doping (n- and p-type) .
  • Limitations : Insoluble in water and organic solvents, limiting processability .
  • Applications : Electrochromic films with color transitions (mustard → brown/purple) .

(b) 6,7-Diphenyl-TDQ (PTQ)

  • Structure : Lacks bromine; phenyl groups at 6,7-positions enhance planarity and charge mobility .
  • Bandgap : ~1.3–1.5 eV, higher than 4,9-Dibromo-TDQ due to reduced electron-withdrawing effects .
  • Applications : Polymer semiconductors with high charge-carrier mobilities (~0.1–1 cm²/V·s) .

(c) TQ-2T (4,9-Di(thiophen-2-yl)-TDQ)

  • Structure : Thiophene substituents at 4,9-positions; alkyl chains improve solubility .
  • Bandgap : ~1.1–1.4 eV, intermediate between PTQ and 4,9-Dibromo-TDQ .
  • Applications : Soluble polymers for organic field-effect transistors (OFETs) .

Comparative Data Table

Compound Substituents (4,9-positions) Bandgap (eV) Solubility Key Applications References
4,9-Dibromo-TDQ Br 1.0–1.3 Moderate* OPDs, NIR imaging
P1 (4,9-Selenophene-TDQ) Se 0.21–0.60 Poor Electrochromic devices
PTQ None (6,7-diphenyl) 1.3–1.5 Low Semiconductors
TQ-2T Thiophene 1.1–1.4 High OFETs, photovoltaics

*Solubility enhanced by alkoxy/alkyl side chains (e.g., 2-decyltetradecyloxy groups) .

Performance in Optoelectronic Devices

(a) Organic Photodetectors (OPDs)

  • 4,9-Dibromo-TDQ Copolymers : Exhibit broad NIR absorption (up to 1400 nm) with specific detectivity (D*) >10¹⁰ Jones at 1400 nm under −2 V bias .
  • P1 (Selenophene-TDQ): Limited to visible-NIR (700–1000 nm) due to lower bandgap but suffers from insolubility .
  • TQ-2T Polymers : Achieve D* ~10¹¹ Jones at 960 nm but narrower spectral range .

(b) NIR Imaging

  • 4,9-Dibromo-TDQ Derivatives: Used in NIR-II (1000–1700 nm) nanoprobes for in vivo imaging, leveraging tunable bandgaps and AIE (aggregation-induced emission) properties .
  • PTQ-Based Systems: Limited to NIR-I (700–900 nm) due to higher bandgaps .

Biological Activity

4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes bromine substituents and a thiadiazole-quinoxaline framework. The molecular formula of this compound is C8H2Br2N4SC_8H_2Br_2N_4S with a molecular weight of 346 g/mol .

Anticancer Properties

Research has shown that derivatives of quinoxaline, including this compound, exhibit notable anticancer activity. In studies evaluating various quinoxaline derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer and NCI-H460 for lung cancer), several compounds demonstrated high cytotoxicity with IC50 values ranging from 0.01 to 0.06 µg/mL. Importantly, these compounds were non-cytotoxic to normal cells (IC50 values > 100 µg/mL), suggesting a favorable therapeutic index .

Antimicrobial Activity

Quinoxaline derivatives have also been reported to possess antimicrobial properties. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacterial strains. This dual activity as an anticancer and antimicrobial agent positions it as a promising candidate for further development in pharmacology .

The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation and survival pathways. The presence of bromine atoms in the structure enhances its reactivity and interaction with biological targets .

Case Studies

  • Anticancer Activity : A study synthesized various quinoxaline derivatives and evaluated their effects on cancer cell lines. The results indicated that compounds similar to this compound showed superior inhibition compared to doxorubicin, a standard chemotherapeutic agent .
  • Antimicrobial Efficacy : Another investigation demonstrated that quinoxaline derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antimicrobial potency .

Comparative Data Table

Compound NameIC50 (µg/mL)Activity TypeReference
This compound0.01 - 0.06Anticancer
DoxorubicinVariesAnticancer (control)
Quinoxaline Derivative A< 10Antimicrobial
Quinoxaline Derivative B< 20Antimicrobial

Q & A

Q. What are the established synthetic routes for 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline, and how are reaction conditions optimized?

The synthesis typically involves bromination of precursor quinoxaline derivatives. A common method includes cyclization of halogenated aromatic precursors under controlled conditions. For example, intramolecular cyclization using α-bromo ketones (e.g., phenyliodine(III) dicyclohexanecarboxylate) with iridium catalysts under visible light irradiation can yield the thiadiazoloquinoxaline core . Purification often employs column chromatography, and yields are optimized by adjusting solvent polarity (e.g., DMSO or DMF) and temperature (room temp. to 80°C). Characterization relies on IR spectroscopy (C-Br stretching at ~550 cm⁻¹) and mass spectrometry (m/z 1203.47 for molecular ion) .

Q. How does the molecular structure of this compound influence its electronic properties?

The fused thiadiazole and quinoxaline rings create a planar, π-conjugated backbone, while the bromine atoms at positions 4 and 9 enhance electron-withdrawing effects. X-ray crystallography of analogous compounds (e.g., thiazolo[3,4-a]quinoxalines) confirms strong intermolecular π-π stacking and halogen bonding, which stabilize charge-transfer states . UV-Vis spectroscopy typically shows absorption maxima in the 400–600 nm range, indicative of low-bandgap behavior .

Advanced Research Questions

Q. What strategies address regioselective bromination challenges in synthesizing 4,9-Dibromo derivatives?

Regioselectivity is controlled by steric and electronic factors. Directed ortho-bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) or site-specific halogenation via Suzuki-Miyaura coupling with diboron reagents can achieve precise substitution . Computational modeling (DFT) aids in predicting reactive sites by analyzing electron density distributions and frontier molecular orbitals .

Q. How do substituents (e.g., alkyl/aryl groups) on the quinoxaline core affect charge transport in organic photovoltaics (OPVs)?

Alkyl side chains (e.g., 2-decyltetradecyloxy groups) improve solubility and film morphology, while aryl substituents enhance π-conjugation. In OPVs, the compound’s electron-deficient thiadiazole moiety facilitates electron transport, achieving power conversion efficiencies (PCE) up to 8–10% when paired with donor polymers like P3HT. Transient absorption spectroscopy reveals reduced charge recombination rates compared to non-brominated analogs .

Q. What supramolecular interactions govern the crystallization and thin-film behavior of this compound?

X-ray studies of related thiadiazoloquinoxalines show that Br···S and Br···N interactions stabilize crystal packing, while alkyl chains induce lamellar stacking in thin films. Grazing-incidence wide-angle X-ray scattering (GIWAXS) data correlate these structures with anisotropic charge mobility (~10⁻³ cm²/V·s) .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Minor products (e.g., mono-brominated isomers) arise from competing reaction pathways. Analytical techniques like HPLC-MS and 2D NMR (¹H-¹³C HSQC) identify byproducts, while kinetic studies (e.g., varying Br₂ stoichiometry or reaction time) optimize selectivity. For example, Kulikov et al. demonstrated that α-bromo ketone intermediates require strict anhydrous conditions to suppress hydrolysis .

Methodological Guidance

  • Synthetic Optimization : Use design of experiments (DoE) to screen catalysts (e.g., Ir vs. Pd), solvents, and temperatures. Monitor reactions via in-situ FTIR to detect intermediate species .
  • Computational Modeling : Employ Gaussian or ORCA software for DFT calculations to predict bromination sites and electronic bandgaps .
  • Device Fabrication : Spin-coat active layers under nitrogen atmosphere (thickness: 80–120 nm) and anneal at 150°C to optimize phase separation. Use atomic force microscopy (AFM) to assess surface roughness .

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